芦荟大黄素

描述

Aloin, also known as barbaloin, is a bitter, yellow-brown colored compound found in the exudate of at least 68 Aloe species . It is used as a stimulant-laxative, treating constipation by inducing bowel movements . The compound is present in what is commonly referred to as the aloe latex .

Synthesis Analysis

A new simple analytical method was developed for the identification and quantification of aloin in aloe gel . The extraction was performed using acetonitrile acidified with formic acid (1%, v/v) with no additional cleanup step . The compound was determined using high-performance liquid chromatography coupled with triple quadrupole mass spectrometry (QqQ) .

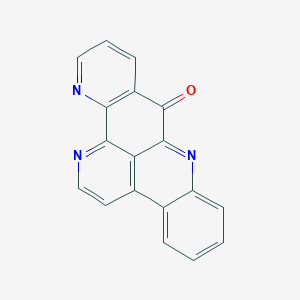

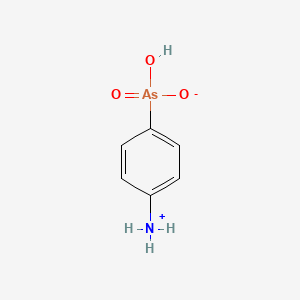

Molecular Structure Analysis

Aloin is an anthraquinone glycosyl, meaning that its anthraquinone skeleton has been modified by the addition of a sugar molecule . The universal Protein Resource (Uniprot) and Protein Data Bank (PDB) databases were searched for the three-dimensional structure of the key core target of aloin in asthma and allergic rhinitis, respectively .

Chemical Reactions Analysis

Aloin can be used in routine analysis for the detection and quantification of aloin in raw gel, processed gel, and final aloin products (such as juice or beverages) ready for consumption .

科学研究应用

抗癌活性

芦荟大黄素已被研究其在癌症治疗中的潜力。一项研究 Kumar 等(2010) 表明,芦荟大黄素衍生物与芦荟大黄素本身相比,在抗氧化和细胞毒活性方面表现出更高的功效。同样地,Lee 等(2014) 发现芦荟大黄素诱导人肺癌细胞凋亡和自噬,表明其作为治疗剂的潜力。Tabolacci 等(2011)还指出芦荟大黄素在黑色素瘤细胞中的抗肿瘤和抗转移特性,增强了顺铂等抗癌剂的抑制作用。

药理特性

芦荟大黄素广泛的药理活性包括抗炎、抗菌和抗氧化特性。Xiao 等(2022)全面概述了这些特性,强调需要进一步研究以了解芦荟大黄素在临床应用中的作用机制 (Xiao 等,2022)。

生产和积累

芦荟植物中芦荟大黄素的生产、运输和储存过程已得到详细研究。Liao 等(2006)使用超微结构研究来追踪芦荟大黄素从芦荟树叶中质体中的产生到液泡中的储存 (Liao 等,2006)。

定量和分析

有效定量芦荟大黄素浓度对其工业应用至关重要。Molero 等(2022)开发了一个数学模型,以根据芦荟的新鲜质量估算芦荟中芦荟大黄素的浓度,通过最小化成本提高工业化进程 (Molero 等,2022)。

保护和治疗作用

研究表明,芦荟大黄素在各种疾病模型中具有保护作用。Jing 等(2020)发现芦荟大黄素在小鼠创伤性脑损伤后保护血脑屏障免受损伤,表现出抗氧化应激和抗凋亡特性 (Jing 等,2020)。同样,Du 等(2019)报道芦荟大黄素预处理通过抑制炎症途径减轻肝脏缺血/再灌注损伤 (Du 等,2019)。

分子机制和信号通路

Ma 等(2018)和 Zhang 等(2020)探讨了芦荟大黄素作用的分子机制。Ma 等(2018)强调了芦荟大黄素通过影响 ROS mediated JAK1-STAT1/3 信号通路的激活在抑制 RAW264.7 细胞炎症中的作用 (Ma 等,2018)。Zhang 等(2020)表明芦荟大黄素通过 PI3K/Akt/NF-κB 信号通路抑制骨关节炎进展 (Zhang 等,2020)。

作用机制

Target of Action

Aloin, also known as Barbaloin, is a bioactive compound found in various Aloe species. It has been shown to interact with several targets, including hepatic CYP1A2 and CYP3A4 . These enzymes play a crucial role in the metabolism of various substances, including toxins and drugs .

Mode of Action

Aloin interacts with its targets primarily by inhibiting their activity. For instance, it has been shown to inhibit the activity and expression of hepatic CYP1A2 and CYP3A4 . This inhibition can lead to changes in the metabolism of various substances, potentially altering their effects on the body .

Biochemical Pathways

Aloin affects several biochemical pathways. It has been associated with the MAPK signaling pathway , which plays a crucial role in various cellular processes, including inflammation, apoptosis, and cell proliferation . Aloin’s interaction with this pathway could potentially explain some of its observed effects, such as its anti-inflammatory properties .

Pharmacokinetics

This suggests that the formulation of aloin can significantly impact its absorption, distribution, metabolism, and excretion (ADME) properties .

Result of Action

Aloin has been shown to have several molecular and cellular effects. For instance, it has been found to significantly inhibit the expression of inflammatory factors . It has also been shown to rescue muscle function and wasting by improving muscle quality and regulating HSP90AA1/AKT signaling in tumor-bearing mice .

Action Environment

The action of aloin can be influenced by various environmental factors. For example, diet has been suggested to have a significant impact on the gut microbiota, which in turn can affect the action of aloin . Additionally, the formulation of aloin can also influence its action, as demonstrated by the increased bioavailability of aloin when formulated as a nanoparticle .

安全和危害

Aloin is a natural chemical found in the skin of the Aloe Vera plant that has laxative effects when orally consumed by humans . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

未来方向

The promising results of these studies in basic research encourage a greater number of clinical trials to test the clinical application of Aloe vera and its main compounds, particularly on bone protection, cancer, and diabetes . These findings provide direction for future experimental investigation into the molecular mechanism of aloin .

属性

IUPAC Name |

(10S)-1,8-dihydroxy-3-(hydroxymethyl)-10-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-10H-anthracen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O9/c22-6-8-4-10-14(21-20(29)19(28)17(26)13(7-23)30-21)9-2-1-3-11(24)15(9)18(27)16(10)12(25)5-8/h1-5,13-14,17,19-26,28-29H,6-7H2/t13-,14+,17-,19+,20-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFHJQYHRLPMKHU-OSYMLPPYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)C(=O)C3=C(C2C4C(C(C(C(O4)CO)O)O)O)C=C(C=C3O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C(=C1)O)C(=O)C3=C([C@H]2[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C=C(C=C3O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0045967 | |

| Record name | Aloin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Aloin A | |

CAS RN |

1415-73-2 | |

| Record name | Barbaloin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1415-73-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aloin [BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001415732 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aloin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALOIN A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/648RW354S9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R)-N-hydroxy-3-methyl-2-[(4-phenylphenyl)sulfonyl-propan-2-yloxyamino]butanamide](/img/structure/B1665175.png)

![2-[(3S,6S,9S,12R,15S,18R,21R,24R,30R,33R)-6,9-bis[(2S)-butan-2-yl]-3-(carboxymethyl)-37-heptyl-27-[(1S)-1-hydroxyethyl]-12,18-bis(hydroxymethyl)-15,21,24,33-tetrakis(2-methylpropyl)-2,5,8,11,14,17,20,23,26,29,32,35-dodecaoxo-1-oxa-4,7,10,13,16,19,22,25,28,31,34-undecazacycloheptatriacont-30-yl]acetic acid](/img/structure/B1665178.png)

![[(2R,3S,4R,5R)-5-(6-amino-2-chloropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl N-(2-aminopropanoyl)sulfamate](/img/structure/B1665188.png)